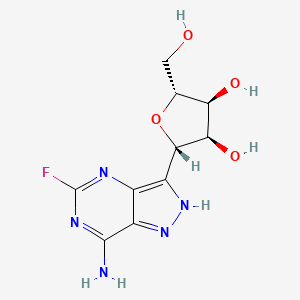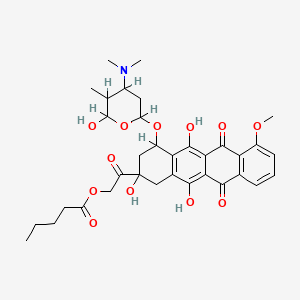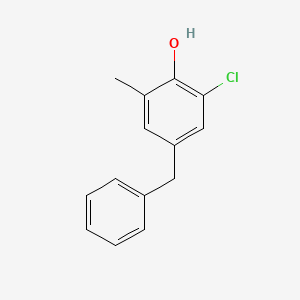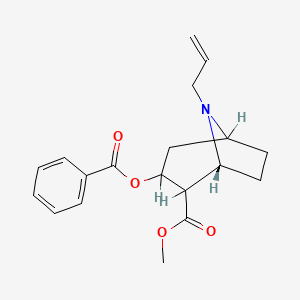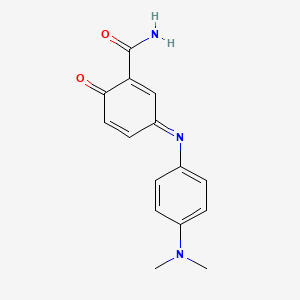
1-苯基尿嘧啶
描述
1-Phenyluracil, also known as mephentermine, is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol. It has been subject to extensive scientific research in various fields. It has also been mentioned in the context of herbicidal phenyluracils .
Molecular Structure Analysis
While specific information on the molecular structure analysis of 1-Phenyluracil was not found, it’s important to note that molecular structure characterization often involves techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .
科学研究应用
生物医学研究中的修饰核碱基
1-苯基尿嘧啶: 是一种在生物医学研究中具有重要意义的修饰核碱基。 它可用于研究基因组突变、疾病诊断、基因沉默以及作为分子探针 {svg_1}。 利用这种修饰核碱基改变DNA的碱基配对特性,对于扩展遗传密码并了解紫外辐射下DNA损伤至关重要 {svg_2}.
抗肿瘤和抗菌药物
尿嘧啶结构的修饰以产生1-苯基尿嘧啶,可导致新型抗肿瘤和抗菌药物的开发。 类似的化合物,如5-氟尿嘧啶已被广泛用于癌症治疗,这表明1-苯基尿嘧啶在药物合成中具有潜在的药用价值 {svg_3}.
嘧啶核碱基的合成
1-苯基尿嘧啶: 可以使用无溶剂条件下的微波辅助方法合成,与传统方法相比,这是一种更有效的方法。 这种合成对于研究嘧啶核碱基快速光化学损伤形成的倾向特别有趣,因为这些损伤会导致基因组损伤 {svg_4}.
单原子催化剂
在催化领域,1-苯基尿嘧啶可以被探索为单原子催化剂的配体。这些催化剂以其强大的活性、高选择性而闻名,并用于各种催化反应。 1-苯基尿嘧啶独特的结构可能有助于开发具有改进性能特性的新型催化剂 {svg_5}.
分子工程
像1-苯基尿嘧啶这样的核碱基的修饰在分子工程中引起了兴趣,在分子工程中,它们可以被用来将改变的碱基配对特性诱导到DNA双链体中。 这在为各种科学研究创建更稳定和功能性生物分子方面有应用 {svg_6}.
光催化反应
1-苯基尿嘧啶: 由于其改变的立体和电子性质,可能在光催化反应中被使用。 这种应用在能量转换和环境修复方面特别相关,因为需要高效的光催化剂 {svg_7}.
作用机制
Target of Action
1-Phenyluracil is a pyrimidine analog, similar to Fluorouracil . Pyrimidine analogs typically target enzymes involved in DNA synthesis, such as thymidylate synthase . Thymidylate synthase plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
Based on its structural similarity to fluorouracil, it can be inferred that 1-phenyluracil might also inhibit thymidylate synthase . This inhibition can prevent the conversion of deoxyuridylic acid to thymidylic acid, thereby disrupting DNA synthesis and leading to cell death .
Biochemical Pathways
1-Phenyluracil, being a pyrimidine analog, is likely to affect the pyrimidine biosynthesis pathway. The inhibition of thymidylate synthase disrupts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This disruption can lead to an imbalance in the nucleotide pool, causing DNA damage and triggering apoptosis .
Result of Action
The primary result of 1-Phenyluracil’s action would be the inhibition of DNA synthesis, leading to cell death. This is due to the disruption of the pyrimidine biosynthesis pathway, causing DNA damage and triggering apoptosis .
未来方向
While specific future directions for 1-Phenyluracil were not found in the search results, it’s important to note that future research often involves understanding the potential applications of the compound, identifying areas where further study is needed, and exploring innovative ways to utilize the compound .
生化分析
Biochemical Properties
1-Phenyluracil plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as uracil-DNA glycosylase, which is involved in the base excision repair pathway. This interaction is crucial for the removal of uracil from DNA, thereby maintaining DNA integrity . Additionally, 1-Phenyluracil can bind to certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex.
Cellular Effects
1-Phenyluracil affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the expression of genes involved in DNA repair and replication . In terms of cellular metabolism, 1-Phenyluracil can alter the metabolic flux by interacting with key metabolic enzymes, thereby affecting the overall metabolic state of the cell. These effects are critical in understanding how cells respond to DNA damage and repair mechanisms.
Molecular Mechanism
At the molecular level, 1-Phenyluracil exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with uracil-DNA glycosylase involves the formation of a stable enzyme-substrate complex, which facilitates the excision of uracil from DNA . This binding interaction is crucial for the enzyme’s catalytic activity and overall function in DNA repair pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyluracil can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of 1-Phenyluracil on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to changes in gene expression and cellular metabolism. These temporal effects are important for understanding the compound’s stability and efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of 1-Phenyluracil vary with different dosages in animal models. At low doses, the compound has been shown to enhance DNA repair mechanisms without causing significant toxicity . At higher doses, 1-Phenyluracil can exhibit toxic effects, including cellular apoptosis and necrosis. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.
Metabolic Pathways
1-Phenyluracil is involved in several metabolic pathways, including those related to nucleotide metabolism and DNA repair . It interacts with enzymes such as uracil-DNA glycosylase and other nucleotide-processing enzymes, affecting the levels of various metabolites. These interactions can influence the overall metabolic flux, leading to changes in the cellular metabolic state.
Transport and Distribution
Within cells and tissues, 1-Phenyluracil is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes. The distribution of 1-Phenyluracil is generally uneven, with higher concentrations observed in tissues with high metabolic activity.
Subcellular Localization
1-Phenyluracil is localized in various subcellular compartments, including the nucleus and cytoplasm . Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in distinct compartments. For instance, in the nucleus, 1-Phenyluracil can interact with DNA repair enzymes, while in the cytoplasm, it may influence metabolic enzymes. The localization of 1-Phenyluracil is often directed by specific targeting signals and post-translational modifications.
属性
IUPAC Name |
1-phenylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELXKKNILLDRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175596 | |
| Record name | 1-Phenyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21321-07-3 | |
| Record name | 1-Phenyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021321073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The studies mention novel ring transformations involving 1-phenyluracil derivatives. Could you elaborate on these reactions and their significance?
A1: Several studies showcase the unique reactivity of 1-phenyluracil derivatives:
- Reaction with amines and hydrazine: 5-Bromo-6-methyl-1-phenyluracil undergoes ring transformation to yield 1-arylhydantoins when treated with amines, and 4-ureidopyrazol-3-ones with hydrazine hydrate. This second transformation involves a fascinating double ring transformation via a hydantoin intermediate. [, ]
- Formation of barbituric acid derivatives: Both 5-thiocarbamoyl- and 5-carbamoyl-3-methyl-1-phenyluracil derivatives, when subjected to heat in ethanolic sodium ethoxide, undergo ring transformation to produce 5-anilinomethylene-4-thiobarbituric acid and 5-anilinomethylenebarbituric acids, respectively. []
Q2: Can you provide details about the synthesis of a specific 1-phenyluracil derivative mentioned in the papers?
A3: One paper details the synthesis of 6-(1-methylhydrazino)-1-phenyluracil, a key intermediate for synthesizing fervenulin-type compounds. [] This synthesis involves several steps:
- Reaction with methylhydrazine: Reacting compound (8) with methylhydrazine yields the desired 6-(1-methylhydrazino)-1-phenyluracil (16). []
Q3: How does the introduction of various substituents on the phenyl ring affect the biological activity of 1-phenyluracil?
A4: While specific structure-activity relationships (SAR) aren't extensively discussed in the provided papers, one study highlights that attaching appropriately substituted phenyl groups at the 1-position of uracil can dramatically increase its anticoccidial activity. [] This suggests that modifications to the phenyl ring can significantly impact the compound's potency, potentially by influencing its interaction with biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

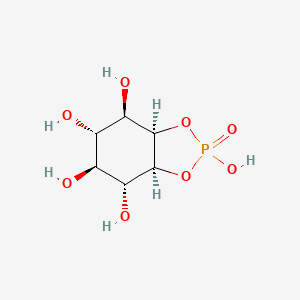
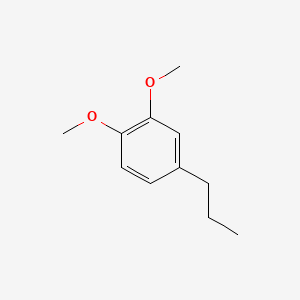
![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)

